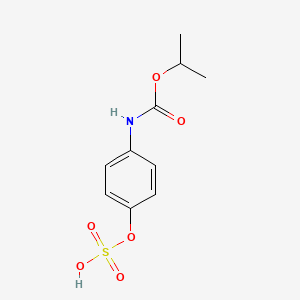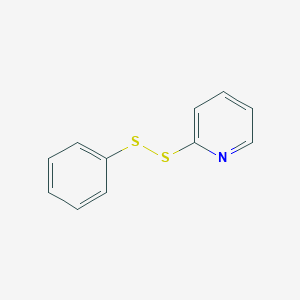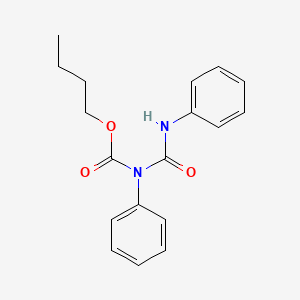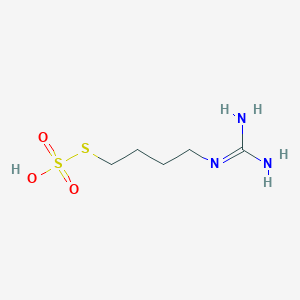![molecular formula C16H26O14S2 B14707342 [2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate CAS No. 20706-74-5](/img/structure/B14707342.png)
[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate is an organic compound with a complex structure It is characterized by multiple acetoxy and methylsulfonyloxy groups attached to a hexyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate typically involves multiple steps. One common method includes the acetylation of a hexyl compound followed by the introduction of methylsulfonyloxy groups. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The methylsulfonyloxy groups are introduced using methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different ones.
Substitution: The acetoxy and methylsulfonyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for various organic synthesis reactions.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with specific enzymes, providing insights into their mechanisms of action.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development and modification.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows it to impart specific properties to the final products, such as improved stability or reactivity.
Mécanisme D'action
The mechanism by which [2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate exerts its effects involves its interaction with molecular targets. The acetoxy and methylsulfonyloxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2,3,4,5-Tetraacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate: This compound has a similar hexyl backbone but with different substituents, making it useful for comparison in terms of reactivity and applications.
Hexyl acetate: A simpler ester with fewer functional groups, often used as a solvent or flavoring agent.
Uniqueness
[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate is unique due to its multiple functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
20706-74-5 |
|---|---|
Formule moléculaire |
C16H26O14S2 |
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
[2,5,6-triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate |
InChI |
InChI=1S/C16H26O14S2/c1-9(17)25-7-13(27-11(3)19)15(29-31(5,21)22)16(30-32(6,23)24)14(28-12(4)20)8-26-10(2)18/h13-16H,7-8H2,1-6H3 |
Clé InChI |
JAOGUCZLEWCFIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OS(=O)(=O)C)OS(=O)(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)
![[6-oxo-2-[(Z)-pent-3-en-1-ynyl]pyran-3-yl]-[6-oxo-2-[(E)-pent-3-en-1-ynyl]pyran-3-yl]mercury](/img/structure/B14707283.png)
![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)


![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)


![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)

![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)
